molecular formula C13H7BrN4S B10941411 2-(4-Bromothiophen-2-yl)[1,2,4]triazolo[1,5-c]quinazoline

2-(4-Bromothiophen-2-yl)[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10941411
M. Wt: 331.19 g/mol
InChI Key: KAILOHUAYZZDFV-UHFFFAOYSA-N
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Description

2-(4-BROMO-2-THIENYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a heterocyclic compound that combines the structural features of quinazoline and triazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-2-THIENYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-2-thiophenyl hydrazine with quinazoline derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazoloquinazoline structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-2-THIENYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

Scientific Research Applications

2-(4-BROMO-2-THIENYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-BROMO-2-THIENYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with various molecular targets. The compound can form hydrogen bonds and interact with biomolecular targets due to its high dipole moments. It has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline
  • 2-(4-Methylphenyl)-[1,2,4]triazolo[1,5-c]quinazoline
  • 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline

Uniqueness

2-(4-BROMO-2-THIENYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is unique due to the presence of the bromine atom in the thiophene ring, which can significantly influence its chemical reactivity and biological activity. The combination of the quinazoline and triazole rings also provides a versatile scaffold for the development of new compounds with diverse biological activities .

Properties

Molecular Formula

C13H7BrN4S

Molecular Weight

331.19 g/mol

IUPAC Name

2-(4-bromothiophen-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C13H7BrN4S/c14-8-5-11(19-6-8)12-16-13-9-3-1-2-4-10(9)15-7-18(13)17-12/h1-7H

InChI Key

KAILOHUAYZZDFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC(=CS4)Br

Origin of Product

United States

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